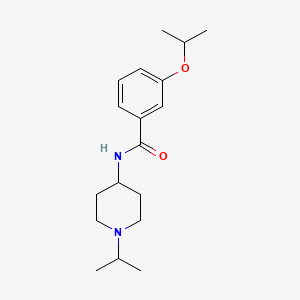
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine, also known as DF-MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a tool for studying the brain. DF-MPPO is a selective antagonist of the α7 nicotinic acetylcholine receptor, a protein found in the central nervous system that is involved in various physiological processes, including learning, memory, and attention.
作用機序
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, blocking its activity and preventing the binding of acetylcholine, a neurotransmitter that activates the receptor. By inhibiting the α7 receptor, this compound modulates the activity of various signaling pathways involved in learning, memory, and attention. This compound has been shown to reduce inflammation and oxidative stress in the brain, suggesting potential neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the brain. For example, this compound has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes, including reward, motivation, and learning. This compound has also been shown to reduce the release of inflammatory cytokines, suggesting potential anti-inflammatory effects. Moreover, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting potential therapeutic benefits.
実験室実験の利点と制限
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has several advantages as a tool for scientific research. Firstly, this compound is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, ensuring minimal off-target effects. Secondly, this compound has high purity and stability, ensuring reproducibility and reliability of results. However, this compound also has some limitations, including its relatively high cost and limited availability. Moreover, this compound has a short half-life in vivo, requiring frequent dosing and careful experimental design.
将来の方向性
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has several potential future directions for scientific research. Firstly, this compound could be used to further investigate the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological conditions. Secondly, this compound could be used to develop novel therapeutic strategies targeting the α7 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Moreover, this compound could be used to develop new imaging techniques for studying the brain, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), by labeling this compound with radioactive or contrast agents. Finally, this compound could be used to develop new drug candidates targeting the α7 receptor with improved pharmacokinetic and pharmacodynamic properties.
合成法
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine is synthesized through a multi-step process involving the condensation of 2-fluorobenzaldehyde with 3,7-dimethyl-6-octen-1-amine, followed by the reaction with piperazine. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder with a purity of over 99%. The synthesis method has been optimized to ensure high yields and purity, making this compound a reliable tool for scientific research.
科学的研究の応用
1-(3,7-dimethyl-6-octen-1-yl)-4-(2-fluorophenyl)piperazine has been extensively used in scientific research to study the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological conditions. For example, this compound has been used to investigate the effects of α7 receptor activation on cognitive function, inflammation, and neuroprotection. This compound has also been used to study the involvement of the α7 receptor in psychiatric disorders such as schizophrenia and depression. Moreover, this compound has been used as a tool to explore the potential therapeutic benefits of targeting the α7 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2/c1-17(2)7-6-8-18(3)11-12-22-13-15-23(16-14-22)20-10-5-4-9-19(20)21/h4-5,7,9-10,18H,6,8,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEKIKXOSGPRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4882830.png)
![diethyl {3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4882838.png)
![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)
![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)

![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)

![N-(2,3-dihydro-1H-inden-2-yl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4882901.png)
![methyl N-[{5-bromo-2-[(phenylsulfonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4882905.png)
![[5-(5-isoquinolinyl)-2-methoxyphenyl]methanol trifluoroacetate (salt)](/img/structure/B4882912.png)
![6-(4-methylphenyl)-5H-benzo[a]phenothiazin-5-one](/img/structure/B4882915.png)